

Cost-benefit analysis of antimony triethoxide in industrial applications

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Compound of Interest

Compound Name: Antimony triethoxide

Cat. No.: B078292

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A Cost-Benefit Analysis of Antimony Trioxide in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antimony trioxide with its alternatives in major industrial applications, focusing on its use as a polycondensation catalyst in polyethylene terephthalate (PET) synthesis and as a synergist in flame retardant formulations. The analysis is supported by experimental data and detailed methodologies for key evaluation processes.

Executive Summary

Antimony trioxide (Sb_2O_3) has long been the catalyst of choice for over 90% of global PET production and a widely used synergist in flame retardants due to its cost-effectiveness and reliable performance.^[1] However, recent price volatility, supply chain disruptions, and growing health and environmental concerns are prompting industries to seek viable alternatives. This guide presents a cost-benefit analysis of antimony trioxide against its main competitors, providing quantitative data to inform material selection and process optimization.

Antimony Trioxide in PET Production

Antimony trioxide is a highly effective polycondensation catalyst in the synthesis of PET.^{[2][3]} It is typically used in concentrations ranging from 200 to 300 ppm.^[1]

Performance Comparison: Antimony Trioxide vs. Alternatives

The primary alternatives to antimony-based catalysts in PET production are compounds based on titanium, germanium, and aluminum.

Catalyst	Typical Concentration	Advantages	Disadvantages
Antimony Trioxide	200-300 ppm[1]	<ul style="list-style-type: none">- Good balance of reaction speed and polymer properties- High thermal stability of the resulting polymer- Cost-effective (historically)- Compatible with existing infrastructure	<ul style="list-style-type: none">- Health and environmental concerns (heavy metal)- Potential for leaching into food and beverages[4][5]- Can cause a grayish tint in the final polymer[1]- Price volatility[6][7]
Titanium-based (e.g., tetrabutoxide, isopropoxide)	10-30 ppm	<ul style="list-style-type: none">- Higher catalytic activity than antimony[8]- Can lead to brighter, clearer PET- May reduce acetaldehyde formation	<ul style="list-style-type: none">- Can cause polymer yellowing- Lower thermal stability of the polymer- Requires lower reaction temperatures, potentially reducing productivity- Hydrolytically unstable
Germanium-based (e.g., germanium dioxide)	50-100 ppm	<ul style="list-style-type: none">- Produces high-clarity and colorless PET	<ul style="list-style-type: none">- Very expensive due to the rarity of germanium- Less understood health and environmental profile
Aluminum-based	-	<ul style="list-style-type: none">- Potential for good catalytic activity	<ul style="list-style-type: none">- Not widely adopted commercially- Limited publicly available performance data

Experimental Data: Catalyst Performance in PET Synthesis

Catalyst	Concentration (ppm)	Intrinsic Viscosity (dL/g)	Reaction Time	Polymer Color
Antimony Trioxide	260[8]	0.63[8]	Standard	Typically acceptable, may have a slight gray tint[1]
Antimony Trioxide	0.03% by weight	0.78[3]	3 hours at 275°C[3]	Substantially colorless[3]
No Catalyst	-	0.55[3]	3 hours at 275°C[3]	Substantially colorless[3]
Titanium-based	25[8]	0.63[8]	Potentially shorter	Can cause yellowing
Ti-M Bimetallic	5 (Ti)[9][10]	0.61-0.65[9][10]	Shortened by up to 0.9h compared to Sb ₂ O ₃ [9][10]	-

Health and Environmental Considerations: Antimony Leaching

A significant "cost" associated with using antimony catalysts in PET is the potential for the metal to leach into the contents of PET containers. This is influenced by temperature, pH, and storage time.

Condition	Antimony Concentration (µg/L)	Regulatory Limit (µg/L)
Storage at 60°C for 200 days	2.14[4][11]	2.0 (Japan)[4][11]
Storage at 50°C for 5 days	>12 (twice the USEPA MCL) [12]	6.0 (USEPA)[12]
Storage at 35-60°C for 12 weeks	up to 9.84[13]	-

Antimony Trioxide in Flame Retardants

Antimony trioxide is a highly effective synergist when used with halogenated flame retardants, significantly enhancing their performance.[8][14]

Performance Comparison: Antimony Trioxide vs. Alternatives

The primary alternatives to antimony trioxide as a flame retardant synergist include zinc borate, zinc stannate, and hydrotalcite.

Synergist	Key Advantages	Key Disadvantages
Antimony Trioxide	- Highly effective synergist with halogens- Reduces the amount of halogenated flame retardant needed- Cost-effective (historically)	- Health and environmental concerns- Price volatility and supply chain risks[6][7]- Toxicity of combustion products
Zinc Borate	- Multifunctional: flame retardant and smoke suppressant- Promotes char formation- Can partially or fully replace antimony trioxide[15][16]- Lower cost than antimony trioxide	- Less effective than antimony trioxide, requiring higher loading (e.g., 8% zinc borate for 5% antimony trioxide performance)[16]
Zinc Stannate/Hydroxy Stannate	- Non-toxic and environmentally friendly- Good flame retardant and smoke suppressant	- Higher cost and less significant production advantages compared to antimony trioxide[1]
Hydrotalcite	- Good flame retardant properties- Can replace antimony in some applications	- Performance can be application-specific

Experimental Data: Flammability Testing

Material Formulation	Limiting Oxygen Index (LOI) (%)	UL-94 Rating
Polypropylene (PP) with APP/PER	27.8	-
PP with APP/PER and 2 wt% Sb ₂ O ₃	36.6[8]	V-0[8]
Epoxy Resin	-	-
Epoxy Resin with 10 wt% Sb ₂ O ₃	Improved combustion resistance[17]	-
Wood-Plastic Composite (WPC)	-	-
WPC with Zinc Borate and Antimony Trioxide	Increased heat resistance[18]	-

Cost Analysis

The cost of antimony trioxide has experienced significant volatility. In early 2025, prices surged to over \$51,500 per tonne, a more than 500% increase from late 2023.[6] This dramatic price fluctuation is a major driver for seeking alternatives.

Compound	Price Information
Antimony Trioxide	Ranged from ~\$11,000/tonne in late 2023 to over \$51,500/tonne in early 2025. [6] Recent quotes show prices around \$46,000/metric ton. [7]
Zinc Borate	Generally lower in cost than antimony trioxide, making it an economically attractive alternative, especially when antimony trioxide prices are high. [15] [16]
Titanium-based Catalysts	Price volatility is also a concern. [19]
Germanium-based Catalysts	Significantly more expensive than antimony-based catalysts.

Experimental Protocols

PET Synthesis via Melt Polycondensation (General Protocol)

- **Esterification:** Terephthalic acid (TPA) and ethylene glycol (EG) are mixed in a reactor. The mixture is heated to approximately 240-260°C under pressure to initiate the esterification reaction, forming bis(2-hydroxyethyl) terephthalate (BHET) and water. Water is continuously removed to drive the reaction forward.
- **Polycondensation:** The resulting BHET is transferred to a second reactor. The catalyst (e.g., antimony trioxide) is added. The temperature is increased to 270-290°C, and the pressure is reduced to create a vacuum.
- **Polymerization:** Under these conditions, ethylene glycol is removed, and the BHET monomers link together to form long PET polymer chains. The reaction is monitored by measuring the intrinsic viscosity of the polymer melt.
- **Extrusion and Pelletizing:** Once the desired intrinsic viscosity is achieved, the molten PET is extruded, cooled, and cut into pellets.

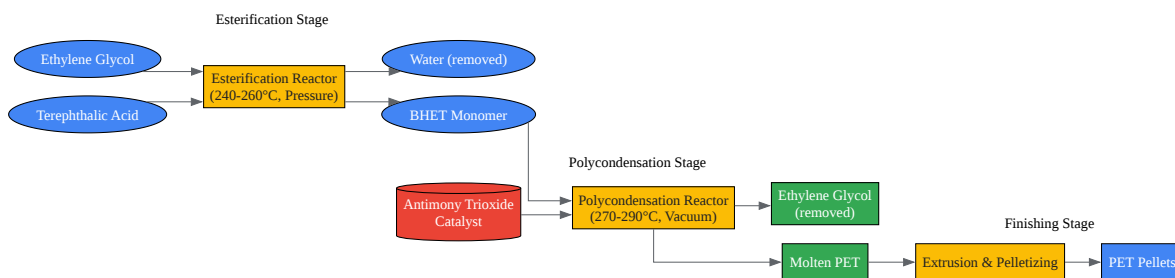
Flammability Testing: UL-94 Vertical Burn Test

- Specimen Preparation: A rectangular specimen of the material with dimensions of 125 mm x 13 mm and a specified thickness is prepared.[\[20\]](#)
- Test Setup: The specimen is clamped vertically. A Bunsen burner with a 20 mm blue flame is used as the ignition source. A piece of cotton is placed below the specimen to detect flaming drips.[\[12\]](#)
- Procedure:
 - The flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
 - Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.[\[11\]](#)[\[12\]](#)
- Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton.[\[21\]](#) V-0 is the highest rating, indicating the shortest extinguishing time and no flaming drips.[\[21\]](#)

Antimony Leaching from PET

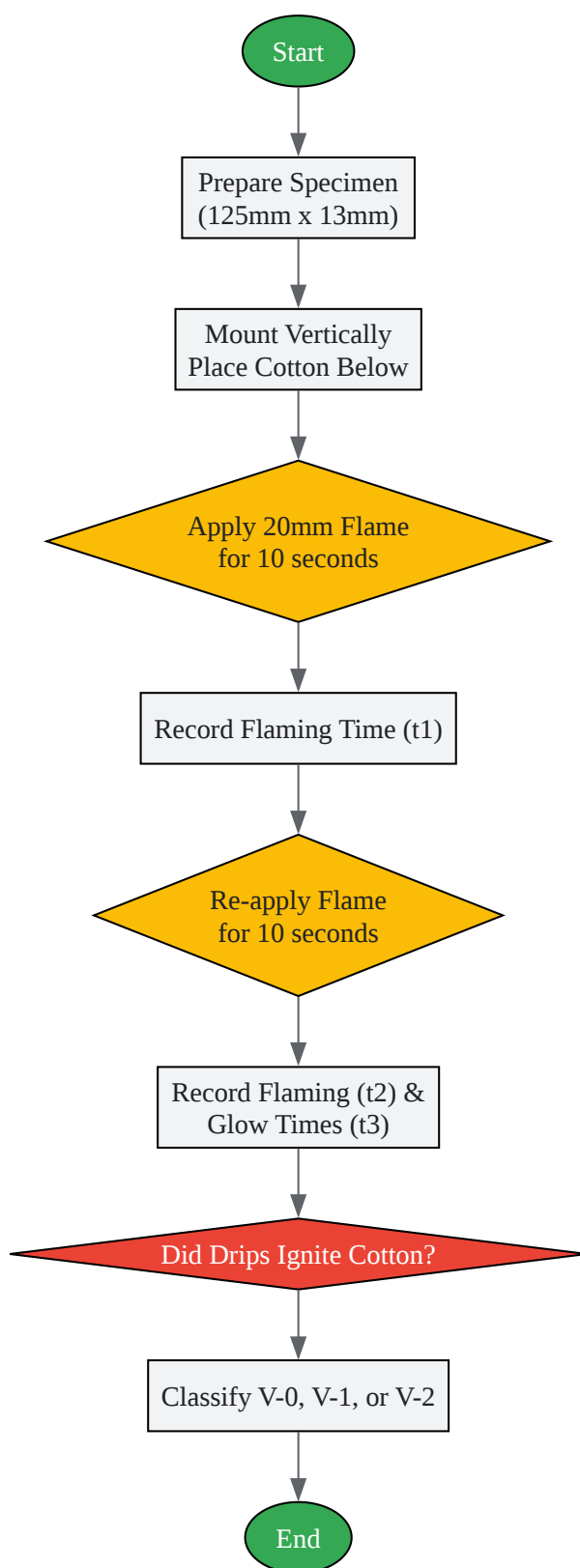
- Sample Preparation: PET bottles are filled with a simulant solution (e.g., ultrapure water, acidic solution).
- Incubation: The bottles are stored under controlled conditions of temperature and time. For example, at 60°C for 200 days.[\[4\]](#)[\[11\]](#)
- Analysis: At specified intervals, aliquots of the simulant are taken from the bottles. The concentration of antimony is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[\[10\]](#)

Visualizations



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Caption: Workflow for the industrial production of PET using an antimony trioxide catalyst.



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Caption: Experimental workflow for the UL-94 vertical burn test for flammability.



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Caption: Logical relationship of factors in the cost-benefit analysis of antimony trioxide.

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